2-methyl-N-[3-(morpholin-4-yl)propyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
Description
The compound 2-methyl-N-[3-(morpholin-4-yl)propyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine (molecular formula: C₂₃H₃₁N₅O, molecular weight: 393.53 g/mol) is a pyrazolo[1,5-a]pyrimidin-7-amine derivative featuring a 3-phenyl group, a 5-propyl chain, and a 2-methyl substitution on the pyrimidine core. The N-7 position is functionalized with a 3-(morpholin-4-yl)propylamine moiety. The compound is available in milligram quantities for preclinical studies .
Properties
IUPAC Name |
2-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O/c1-3-8-20-17-21(24-11-7-12-27-13-15-29-16-14-27)28-23(25-20)22(18(2)26-28)19-9-5-4-6-10-19/h4-6,9-10,17,24H,3,7-8,11-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFSKCFEXLRCKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=NN2C(=C1)NCCCN3CCOCC3)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methyl-N-[3-(morpholin-4-yl)propyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the phenyl, propyl, and morpholinyl groups through various substitution reactions. Common reagents used in these reactions include alkyl halides, amines, and organometallic compounds. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
2-methyl-N-[3-(morpholin-4-yl)propyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, acids, and bases.
Scientific Research Applications
2-methyl-N-[3-(morpholin-4-yl)propyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 2-methyl-N-[3-(morpholin-4-yl)propyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Pyrazolo[1,5-a]pyrimidin-7-amine Core
Substituent Variations on the Pyrimidine Core
- 5-Substituted Derivatives: Compound 32 (3,5-bis(4-fluorophenyl)-N-(pyridin-2-ylmethyl)): Exhibits anti-mycobacterial activity (MIC = 0.5 µM against M. tuberculosis), highlighting the importance of electron-withdrawing 4-fluorophenyl groups for potency . Compound 33 (5-p-tolyl, 3-(4-fluorophenyl)): Reduced activity (MIC = 2 µM) compared to 32, suggesting steric hindrance from the p-tolyl group may limit efficacy .
N-7 Amine Side Chain Modifications
- Morpholine-Containing Chains: Compound D724-0764 (5-methyl-3-(4-methylphenyl)-N-[3-morpholinopropyl]): Features a similar morpholinopropyl chain but with a 5-methyl and 4-methylphenyl substitution. Higher logP (3.09) and molecular weight (365.48 g/mol) compared to the target compound, suggesting alkyl chains influence hydrophobicity . MPZP (N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethyl-): A CRF receptor antagonist with a bulkier N-substituent, demonstrating how side-chain complexity can redirect therapeutic targeting .
Triazolopyrimidine vs. Pyrazolopyrimidine Cores
- N-(4-Chlorophenethyl)-5-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (60) : A triazolopyrimidine analog with anti-tubercular activity (MIC = 0.12 µg/mL). The triazole core may enhance hydrogen bonding compared to pyrazolo[1,5-a]pyrimidine, though direct comparisons are lacking .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | logP | logD | Polar Surface Area (Ų) |
|---|---|---|---|---|
| Target Compound | 393.53 | ~3.09* | ~2.24* | 42.28 |
| D724-0764 | 365.48 | 3.09 | 2.24 | 42.28 |
| Compound 32 | 453.47 | N/A | N/A | N/A |
| MPZP | 467.56 | N/A | N/A | N/A |
*Estimated based on structural similarity to D724-0763. The target compound’s 5-propyl group likely increases logP compared to shorter chains.
Biological Activity
The compound 2-methyl-N-[3-(morpholin-4-yl)propyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo-pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Anticancer Activity
Research has indicated that pyrazolo-pyrimidine derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit histone demethylases, which are involved in the regulation of gene expression related to cancer progression . The specific compound may share similar mechanisms, potentially leading to the suppression of tumor growth in various cancer models.
The proposed mechanism of action for 2-methyl-N-[3-(morpholin-4-yl)propyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine involves:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways that promote cancer cell proliferation.
- Modulation of Gene Expression : By affecting histone modification processes, it can alter the expression of genes associated with cell cycle regulation and apoptosis .
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in its efficacy. Preliminary data suggest that modifications to the chemical structure can enhance oral bioavailability and reduce toxicity .
Study 1: In Vitro Evaluation
A study conducted on similar pyrazolo-pyrimidine derivatives demonstrated their ability to induce apoptosis in cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to increased cell death . While specific data on the compound is limited, it is reasonable to hypothesize similar outcomes based on structural analogies.
Study 2: Animal Models
In vivo studies using animal models have shown that compounds within this class can significantly reduce tumor size when administered at therapeutic doses. These findings underscore the potential for developing effective cancer therapies based on this scaffold .
Q & A
Q. How to validate target engagement in cellular models without genetic manipulation?
- Methodology : Utilize cellular thermal shift assays (CETSA) . Treat cells with the compound, lyse, and heat denature proteins. Centrifuge to separate aggregated proteins, and quantify target protein stability via Western blot. A rightward shift in melting temperature confirms direct binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
